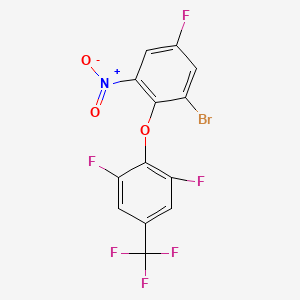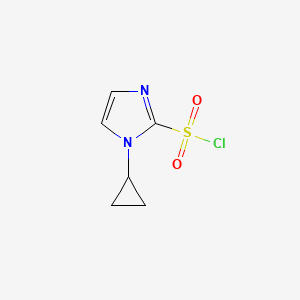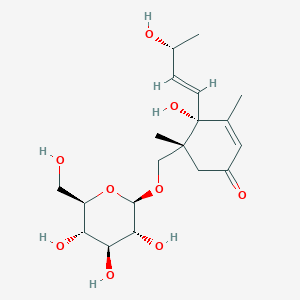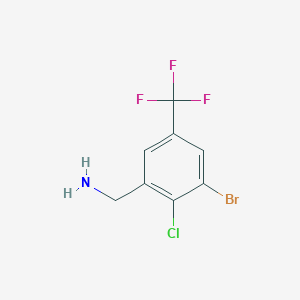![molecular formula C19H16N2O5 B13424811 (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions typically include ambient temperature and pressure, with specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure purity and consistency. The process involves large-scale synthesis using automated reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its role in drug development, particularly in the synthesis of HIF-PHIs like Roxadustat.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves its interaction with specific molecular targets and pathways. As an impurity of Roxadustat, it is believed to influence the hypoxia-inducible factor (HIF) pathway by inhibiting prolyl hydroxylase enzymes. This inhibition leads to increased levels of HIF, which in turn promotes erythropoiesis by increasing endogenous erythropoietin, improving iron availability, and reducing hepcidin.
Comparison with Similar Compounds
Similar Compounds
Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor used in the treatment of anemia.
Daprodustat: Another HIF-PHI with similar applications in anemia treatment.
Vadadustat: A HIF-PHI that also targets the HIF pathway for therapeutic purposes.
Uniqueness
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine is unique due to its specific structure and role as an impurity in the synthesis of Roxadustat. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[(1a-methyl-6-oxo-3-phenoxy-1H-indeno[1,2-b]azirine-6a-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-18-14-9-12(26-11-5-3-2-4-6-11)7-8-13(14)16(24)19(18,21-18)17(25)20-10-15(22)23/h2-9,21H,10H2,1H3,(H,20,25)(H,22,23) |
InChI Key |
FVAHIAYRPGZSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(C=CC(=C3)OC4=CC=CC=C4)C(=O)C1(N2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


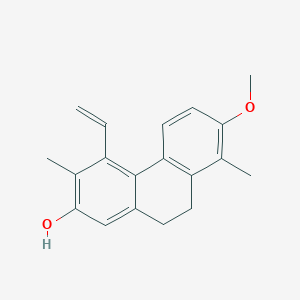



![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
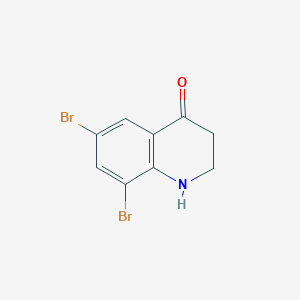
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
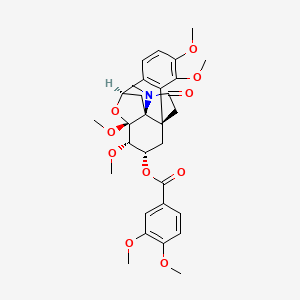
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
